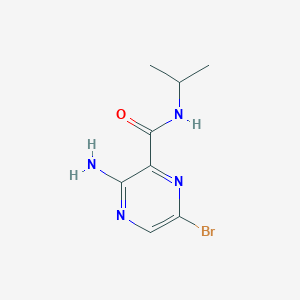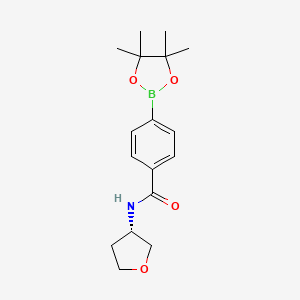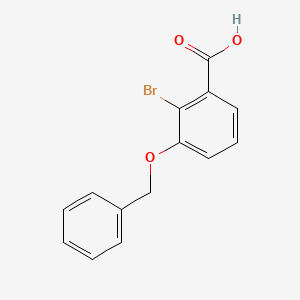
2-Bromo-1-(cyclohexylmethoxy)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(cyclohexylmethoxy)-3-methylbenzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom, a cyclohexylmethoxy group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclohexylmethoxy)-3-methylbenzene can be achieved through several methods. One common approach involves the bromination of 1-(cyclohexylmethoxy)-3-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(cyclohexylmethoxy)-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Major Products
Substitution: Formation of 1-(cyclohexylmethoxy)-3-methylbenzene derivatives.
Reduction: Formation of 1-(cyclohexylmethoxy)-3-methylbenzene.
Oxidation: Formation of 2-bromo-1-(cyclohexylmethoxy)-3-methylbenzoic acid.
Applications De Recherche Scientifique
2-Bromo-1-(cyclohexylmethoxy)-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(cyclohexylmethoxy)-3-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the cyclohexylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(methoxy)-3-methylbenzene: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
2-Bromo-1-(cyclohexylmethoxy)-4-methylbenzene: The position of the methyl group is different, affecting its reactivity and applications.
2-Chloro-1-(cyclohexylmethoxy)-3-methylbenzene: The bromine atom is replaced with chlorine, leading to variations in reactivity and biological activity.
Uniqueness
2-Bromo-1-(cyclohexylmethoxy)-3-methylbenzene is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-bromo-1-(cyclohexylmethoxy)-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c1-11-6-5-9-13(14(11)15)16-10-12-7-3-2-4-8-12/h5-6,9,12H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCUHUUSQJGTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dichlorobenzyl)-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B8201303.png)

![N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine;hydrochloride](/img/structure/B8201309.png)










